Methyl 3-(2H-1,3-benzodioxol-5-YL)-4-chlorobenzoate
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Overview
Description
Methyl 3-(2H-1,3-benzodioxol-5-YL)-4-chlorobenzoate is an organic compound that features a benzodioxole ring fused with a chlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2H-1,3-benzodioxol-5-YL)-4-chlorobenzoate typically involves the esterification of 3-(2H-1,3-benzodioxol-5-YL)-4-chlorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2H-1,3-benzodioxol-5-YL)-4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atom in the benzodioxole ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl 3-(2H-1,3-benzodioxol-5-YL)-4-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 3-(2H-1,3-benzodioxol-5-YL)-4-chlorobenzoate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The benzodioxole ring can engage in π-π interactions, while the ester group can participate in hydrogen bonding or other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2H-1,3-benzodioxol-5-yl)acetate
- 2-(6-benzoyl-2H-1,3-benzodioxol-5-yl)acetic acid
- N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-methylpropanamido)benzamide
Uniqueness
Methyl 3-(2H-1,3-benzodioxol-5-YL)-4-chlorobenzoate is unique due to the presence of both a benzodioxole ring and a chlorobenzoate moiety. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
methyl 3-(1,3-benzodioxol-5-yl)-4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-18-15(17)10-2-4-12(16)11(6-10)9-3-5-13-14(7-9)20-8-19-13/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCGFYMZEHUJPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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